molecular formula C22H25N3O2S B2945180 N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide CAS No. 897455-42-4

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide

Cat. No.: B2945180
CAS No.: 897455-42-4
M. Wt: 395.52
InChI Key: VCLKOYBPUJFOOH-UHFFFAOYSA-N
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Description

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide is a complex organic compound that features a combination of imidazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as triethylamine and solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. Additionally, the phenyl groups may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide
  • N-(2-((5-(4-methylphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide
  • N-(2-((5-(4-nitrophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide

Uniqueness

N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This modification can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-27-19-12-10-18(11-13-19)20-16-24-22(25-20)28-15-14-23-21(26)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-13,16H,5,8-9,14-15H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLKOYBPUJFOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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